

ZLN024 Hydrochloride: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: ZLN024 hydrochloride

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An In-depth Analysis of the Allosteric AMPK Activator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **ZLN024 hydrochloride**, a potent allosteric activator of AMP-activated protein kinase (AMPK). This document consolidates key information on its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols to support further research and development.

Chemical Structure and Physicochemical Properties

ZLN024 hydrochloride is a small molecule identified through screening as a direct activator of AMPK.^[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of **ZLN024 Hydrochloride**

Identifier	Value
Chemical Name	2-[[2-(2-Bromo-4-methylphenoxy)ethyl]thio]pyrimidine hydrochloride
CAS Number	1883548-91-1[2]
Molecular Formula	C ₁₃ H ₁₃ BrN ₂ OS·HCl[2]
Molecular Weight	361.69 g/mol [2][3]
Canonical SMILES	<chem>CC1=CC(Br)=C(OCCSC2=NC=CC=N2)C=C1.C</chem>

Table 2: Physicochemical Properties of **ZLN024 Hydrochloride**

Property	Value
Purity	≥98.47%[3]
Appearance	White to off-white solid
Solubility	Soluble to 100 mM in DMSO.[2] Soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.5 mg/mL).[1] Soluble in a mixture of 10% DMSO and 90% Corn Oil (≥ 2.5 mg/mL).[1]
Storage	Store at +4°C or -20°C for long-term stability.[2] [4]

Mechanism of Action and Biological Activity

ZLN024 hydrochloride is an allosteric activator of AMPK, a crucial enzyme in cellular energy homeostasis.[2] Its mechanism involves direct binding to the AMPK heterotrimer, leading to its activation.

Allosteric Activation of AMPK

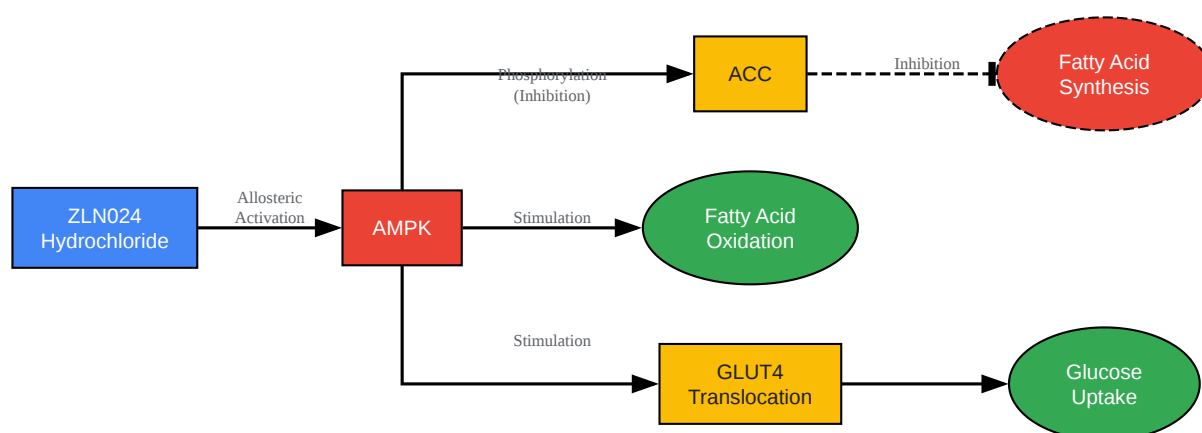
ZLN024 directly activates various AMPK heterotrimeric isoforms.[1] The activation is independent of the cellular AMP/ATP ratio.[2] The compound enhances the activity of already phosphorylated AMPK and protects the threonine 172 residue in the α -subunit from dephosphorylation by protein phosphatase 2C α (PP2C α).[5]

Table 3: In Vitro Activity of **ZLN024 Hydrochloride** on AMPK Heterotrimers

AMPK Heterotrimer	EC ₅₀ (μ M)	Fold Activation
$\alpha 1\beta 1\gamma 1$	0.42[1]	~1.5-fold[2]
$\alpha 2\beta 1\gamma 1$	0.95[1]	~1.7-fold[2]
$\alpha 1\beta 2\gamma 1$	1.1[1]	~1.7-fold[1]
$\alpha 2\beta 2\gamma 1$	0.13[1]	~1.6-fold[1]

Downstream Signaling Pathway

The activation of AMPK by ZLN024 initiates a signaling cascade that modulates various metabolic processes. Key downstream effects include the phosphorylation of acetyl-CoA carboxylase (ACC), leading to the inhibition of fatty acid synthesis and stimulation of fatty acid oxidation.[6]



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Fig 1. ZLN024 hydrochloride signaling pathway.

In Vitro and In Vivo Effects

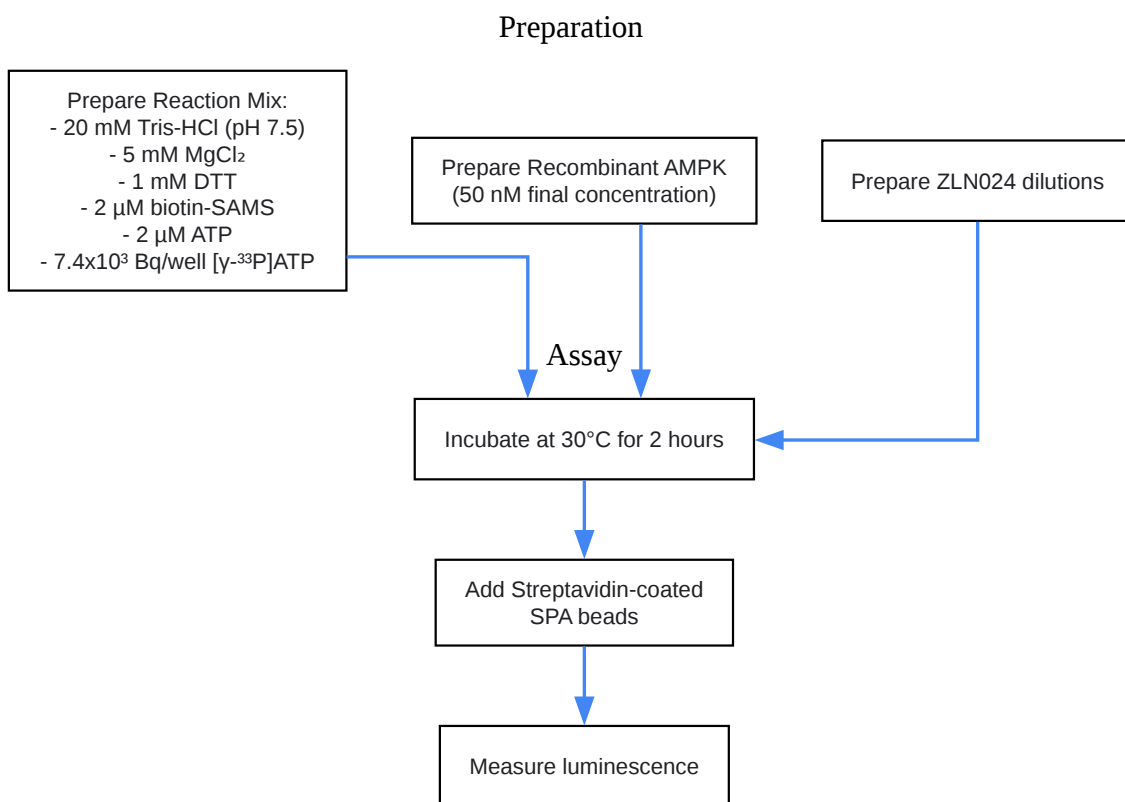
In cellular and animal models, **ZLN024 hydrochloride** has demonstrated significant metabolic benefits. In L6 myotubes, it stimulates glucose uptake and fatty acid oxidation.[7] In vivo studies using db/db mice, a model for type 2 diabetes, have shown that oral administration of ZLN024 improves glucose tolerance and reduces liver triacylglycerol and total cholesterol content.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **ZLN024 hydrochloride**.

In Vitro AMPK Activation Assay (Scintillation Proximity Assay)

This protocol is adapted from the methodology used for the discovery of ZLN024.[1]



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Fig 2. Scintillation Proximity Assay workflow.

Materials:

- Recombinant, phosphorylated AMPK heterotrimers
- **ZLN024 hydrochloride**
- Biotinylated SAMS peptide (AMPK substrate)
- [γ-³³P]ATP
- Streptavidin-coated Scintillation Proximity Assay (SPA) beads

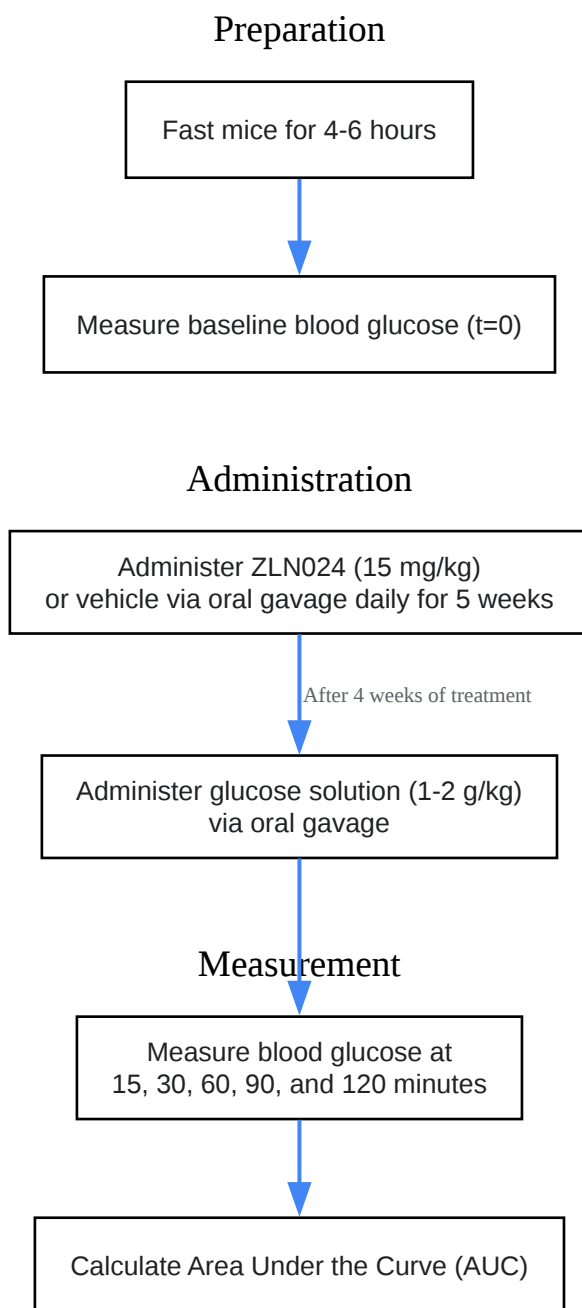
- Assay Buffer: 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT
- ATP solution
- 96-well microplates
- Microplate scintillation counter

Procedure:

- Prepare the reaction mixture in a 96-well plate with a final volume of 50 µL containing:
 - Assay Buffer
 - 2 µM biotin-SAMS
 - 2 µM ATP
 - 7.4×10^3 Bq/well [γ -³³P]ATP
 - Varying concentrations of **ZLN024 hydrochloride**.
- Initiate the reaction by adding 50 nM of recombinant AMPK protein to each well.
- Incubate the plate at 30°C for 2 hours.
- Terminate the reaction by adding streptavidin-coated SPA beads.
- Measure the luminescence using a microplate scintillation counter. The proximity of the ³³P-labeled biotin-SAMS to the SPA beads will generate a signal proportional to AMPK activity.

In Vivo Oral Glucose Tolerance Test (OGTT) in db/db Mice

This protocol is based on established methods for assessing glucose tolerance in mice.[\[8\]](#)[\[9\]](#)
[\[10\]](#)



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Fig 3. Oral Glucose Tolerance Test workflow.

Materials:

- db/db mice

- **ZLN024 hydrochloride**
- Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
- Glucose solution (e.g., 20% w/v in sterile water)
- Glucometer and test strips
- Oral gavage needles

Procedure:

- House db/db mice under standard conditions with ad libitum access to food and water.
- Administer **ZLN024 hydrochloride** (15 mg/kg) or vehicle daily via oral gavage for 5 weeks.
- After 4 weeks of treatment, fast the mice for 4-6 hours.
- Measure baseline blood glucose from the tail vein (t=0).
- Administer a glucose solution (1-2 g/kg body weight) via oral gavage.
- Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
- Plot blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

In Vitro Glucose Uptake Assay in L6 Myotubes

This protocol outlines a common method for measuring glucose uptake in a skeletal muscle cell line.[11][12]

Materials:

- L6 myotubes (differentiated from myoblasts)
- **ZLN024 hydrochloride**
- Krebs-Ringer-HEPES (KRH) buffer

- 2-deoxy-[³H]-glucose
- Cytochalasin B (as a negative control)
- Scintillation fluid and counter

Procedure:

- Culture L6 myoblasts and differentiate them into myotubes in 24-well plates.
- Serum-starve the myotubes for at least 4 hours.
- Wash the cells with KRH buffer.
- Incubate the cells with varying concentrations of **ZLN024 hydrochloride** in KRH buffer for 3 hours.
- Add 2-deoxy-[³H]-glucose (0.5 µCi/well) and incubate for 10 minutes.
- Terminate glucose uptake by washing the cells three times with ice-cold KRH buffer containing cytochalasin B.
- Lyse the cells with 0.1 M NaOH.
- Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

In Vitro Fatty Acid Oxidation Assay in L6 Myotubes

This protocol describes a method to measure the rate of fatty acid oxidation.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- L6 myotubes
- **ZLN024 hydrochloride**
- [¹⁴C]-Palmitate complexed to BSA

- Perchloric acid (PCA)
- Scintillation fluid and counter

Procedure:

- Culture and differentiate L6 myotubes in 6-well plates.
- Pre-incubate the myotubes with varying concentrations of **ZLN024 hydrochloride** for 4 hours.
- Add [^{14}C]-Palmitate (0.5 $\mu\text{Ci}/\text{well}$) complexed to BSA and incubate for 2 hours.
- At the end of the incubation, add an equal volume of cold 10% PCA to the medium to precipitate proteins.
- Transfer the supernatant to a new tube and centrifuge to remove any remaining precipitate.
- The acid-soluble metabolites (representing the products of β -oxidation) in the supernatant are quantified by scintillation counting.

Conclusion

ZLN024 hydrochloride is a valuable research tool for investigating the roles of AMPK in metabolic regulation. Its allosteric mechanism of action and demonstrated efficacy in both in vitro and in vivo models make it a compound of interest for the development of novel therapeutics for metabolic disorders such as type 2 diabetes. The detailed protocols provided in this guide are intended to facilitate further research into the biological effects and therapeutic potential of this potent AMPK activator.

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